N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) core linked via a carboxamide group to an ethyl spacer substituted with a pyrimidin-2-yl-imidazole moiety. While direct synthetic or biological data for this compound are absent in the provided evidence, structural analogs and related derivatives offer insights into its properties .
Properties
IUPAC Name |
N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-17(12-2-3-13-14(10-12)25-11-24-13)21-7-9-22-8-6-20-16(22)15-18-4-1-5-19-15/h1-6,8,10H,7,9,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREQISRKUNQGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CN=C3C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
1. Chemical Structure and Properties
The molecular formula of this compound is . The structural components include:
- Pyrimidine and Imidazole Rings : These heterocycles are known for their diverse biological activities.
- Benzo[d][1,3]dioxole : This moiety is often associated with various pharmacological effects.
The compound's structure can be visualized as follows:
Research indicates that compounds with similar scaffolds exhibit a range of biological activities:
- Anticancer Activity : Compounds containing imidazole and pyrimidine rings have been shown to inhibit cancer cell proliferation by interfering with tubulin polymerization and inducing apoptosis. For instance, related compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines, including HCT-15 and HeLa cells .
- Apoptosis Induction : In studies involving HepG2 cancer cells, compounds similar to this compound exhibited significant pro-apoptotic effects. Flow cytometry analysis revealed increased populations of both early and late apoptotic cells upon treatment .
3. Structure-Activity Relationships (SAR)
The SAR studies have highlighted the importance of specific functional groups in enhancing the biological activity of imidazole-based compounds:
| Functional Group | Effect on Activity |
|---|---|
| Amide Group | Enhances binding affinity to target proteins |
| Substituted Phenyl Ring | Increases potency against cancer cell lines |
| Electron Donating Groups | Generally improve activity compared to electron-withdrawing groups |
For example, modifications at the 4-position of the pyridine ring have been shown to significantly improve enzyme potency in related compounds .
4.1 Anticancer Efficacy
In a study assessing the anticancer properties of related compounds, it was found that certain derivatives exhibited IC50 values below 5 µM against a wide array of cancer cell lines. Notably, one compound demonstrated a remarkable IC50 value of 51.4 nM against VEGFR-2, indicating potent antiangiogenic properties .
4.2 Apoptosis Mechanism
A detailed investigation into the apoptotic pathways activated by similar compounds revealed that treatment led to the activation of caspases and subsequent cell death signaling cascades. The increase in necrotic cells was also observed but was less pronounced compared to apoptotic cells .
5. Conclusion
This compound represents a promising candidate for further research due to its diverse biological activities, particularly in cancer therapy. The understanding of its mechanism of action and SAR will be crucial for developing more potent derivatives.
Future research should focus on in vivo studies to validate these findings and explore potential clinical applications.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of compounds containing imidazole and pyrimidine rings exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans through disc diffusion methods . The mechanism of action often involves interference with microbial cell wall synthesis or metabolic pathways.
Anticancer Potential
The compound has been evaluated for its anticancer properties. Its structural components allow it to interact with various molecular targets involved in cancer progression, such as carbonic anhydrase and histone deacetylase. In vitro studies have shown promising results in inhibiting the growth of different cancer cell lines, suggesting its potential as a lead compound for drug development.
Molecular Docking Studies
Computational studies using molecular docking techniques have been employed to predict the binding affinity of N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide with various biological targets. These studies help elucidate the compound's mechanism of action and optimize its structure for enhanced biological activity .
Case Study 1: Antimicrobial Efficacy
A study published in the Oriental Journal of Chemistry evaluated a series of imidazole-based compounds for their antimicrobial activity. The results indicated that certain derivatives exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration values comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In an investigation focused on novel anticancer agents, researchers synthesized various derivatives based on the imidazole-pyrimidine scaffold. The compounds were screened against multiple cancer cell lines, revealing that some exhibited potent cytotoxic effects, thus highlighting their potential as therapeutic agents in oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Functional Groups
The target compound’s key structural elements are compared to analogs below:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
